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Compound of Interest

Compound Name: 5-bromoisoquinolin-1(2H)-one

Cat. No.: B066419

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoisoquinolin-1(2H)-one is a heterocyclic compound of significant interest in the field of
organic synthesis, particularly for the development of novel therapeutic agents. Its unique
structural framework, featuring a bromine atom at the C5 position, provides a versatile handle
for a variety of cross-coupling reactions, enabling the construction of complex molecular
architectures. The isoquinolin-1(2H)-one core is a recognized pharmacophore present in
numerous biologically active molecules, most notably in the class of Poly(ADP-ribose)
polymerase (PARP) inhibitors, which have emerged as a crucial class of anti-cancer drugs.
This technical guide provides a comprehensive overview of the synthesis, properties, and
synthetic applications of 5-bromoisoquinolin-1(2H)-one, with a focus on its utility as a key
building block in drug discovery.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 5-bromoisoquinolin-
1(2H)-one is essential for its effective use in synthesis. The key data for this compound are
summarized in the table below.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b066419?utm_src=pdf-interest
https://www.benchchem.com/product/b066419?utm_src=pdf-body
https://www.benchchem.com/product/b066419?utm_src=pdf-body
https://www.benchchem.com/product/b066419?utm_src=pdf-body
https://www.benchchem.com/product/b066419?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value

Molecular Formula CoHeBrNO

Molecular Weight 224.05 g/mol

CAS Number 190777-77-6

Appearance Yellow solid[1]

Boiling Point 443.2 £ 45.0 °C (Predicted)[2]
Purity (LCMS) 94%1]

Mass Spectrometry (ESMS) m/z 224 [M+H]*[1]

Spectroscopic Data:

* 'H NMR: The proton NMR spectrum provides characteristic signals for the protons on the
isoquinolinone core. A publicly available *H NMR spectrum can be found for 5-
bromoisoquinolin-1(2H)-one[3].

e 13C NMR: The carbon NMR spectrum would be expected to show nine distinct signals
corresponding to the carbon atoms of the bicyclic system. While a specific spectrum for 5-
bromoisoquinolin-1(2H)-one is not readily available, the interpretation can be guided by
data from similar isoquinoline structures.

o Infrared (IR) Spectroscopy: The IR spectrum of 5-bromoisoquinolin-1(2H)-one would be
characterized by a strong absorption band for the C=0 stretching vibration of the lactam ring,
typically in the range of 1650-1680 cm~1. Other characteristic peaks would include C-H
stretching of the aromatic ring and the C-Br stretching vibration.

Synthesis of 5-Bromoisoquinolin-1(2H)-one

The synthesis of 5-bromoisoquinolin-1(2H)-one can be achieved through the oxidation of its
corresponding 3,4-dihydro derivative. A reliable method involves the use of 2,3-dicyano-5,6-
dichloro-1,4-benzoquinone (DDQ) as the oxidizing agent.
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Experimental Protocol: Synthesis of 5-
Bromoisoquinolin-1(2H)-one[1]

Materials:

5-Bromo-3,4-dihydroisoquinolin-1(2H)-one (4.3 g, 18.9 mmol)

e 2,3-Dicyano-5,6-dichloro-1,4-benzoquinone (DDQ) (8.6 g, 37.9 mmol)
e 1,4-Dioxane (76 mL)

o Ethyl acetate

e 10% aqueous sodium hydroxide solution

» Dichloromethane

e Methanol

¢ Anhydrous sodium sulfate

Procedure:

A mixture of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one and DDQ in 1,4-dioxane is stirred at
100 °C for 24 hours.

e The reaction mixture is concentrated under reduced pressure.

e The residue is dissolved in ethyl acetate and washed with 10% aqueous sodium hydroxide
solution.

e The aqueous layer is separated and extracted with ethyl acetate.

e The combined organic layers are dried over anhydrous sodium sulfate, filtered, and
concentrated.

e The crude product is purified by flash chromatography (eluent: dichloromethane/methanol
gradient from 99:1 to 96:4) to afford 5-bromoisoquinolin-1(2H)-one as a yellow solid.
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Yield: 35% (1.49 g)[1]
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Caption: Synthesis of 5-bromoisoquinolin-1(2H)-one.

Applications in Organic Synthesis

The bromine atom at the C5 position of 5-bromoisoquinolin-1(2H)-one serves as a key
functional group for introducing molecular diversity through transition metal-catalyzed cross-
coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are
particularly powerful tools in this context.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between 5-
bromoisoquinolin-1(2H)-one and various boronic acids or esters. This reaction is instrumental
in the synthesis of 5-aryl or 5-heteroaryl isoquinolin-1(2H)-ones.
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Materials:

5-Bromoisoquinolin-1(2H)-one (1.0 mmol)

Arylboronic acid (1.2 mmol)

Palladium catalyst (e.g., Pd(PPhs)4, 0.05 mmol)

Base (e.g., K2COs, 2.0 mmol)

Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:

e To areaction vessel, add 5-bromoisoquinolin-1(2H)-one, the arylboronic acid, the
palladium catalyst, and the base.

o The vessel is flushed with an inert gas (e.g., argon or nitrogen).
e The degassed solvent is added, and the mixture is heated to reflux with stirring.
e The reaction progress is monitored by TLC or LC-MS.

» Upon completion, the reaction mixture is cooled, and the product is extracted with an organic
solvent.

e The organic layer is washed, dried, and concentrated.

e The crude product is purified by column chromatography.
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Caption: Suzuki-Miyaura coupling of 5-bromoisoquinolin-1(2H)-one.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, providing
access to a wide range of 5-amino-substituted isoquinolin-1(2H)-ones. This reaction is crucial
for the introduction of various amine functionalities, which can significantly impact the biological
activity of the resulting molecules.

Materials:
e 5-Bromoisoquinolin-1(2H)-one (1.0 mmol)
e Amine (1.2 mmol)

o Palladium precatalyst (e.g., Pdz2(dba)s)

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b066419?utm_src=pdf-body-img
https://www.benchchem.com/product/b066419?utm_src=pdf-body
https://www.benchchem.com/product/b066419?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Ligand (e.g., Xantphos)
e Base (e.g., Cs2CO0:3)

e Solvent (e.g., Dioxane)
Procedure:

» To a reaction vessel under an inert atmosphere, add 5-bromoisoquinolin-1(2H)-one, the
palladium precatalyst, the ligand, and the base.

e The degassed solvent and the amine are added.
e The reaction mixture is heated with stirring.
e The reaction is monitored by TLC or LC-MS.

o After completion, the mixture is cooled, and the product is isolated through extraction and
purification by column chromatography.

Reactants
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Caption: Buchwald-Hartwig amination of 5-bromoisoquinolin-1(2H)-one.

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. Inhibitors
of PARP have shown significant efficacy in the treatment of cancers with deficiencies in the
DNA repair pathway, such as those with BRCA1/2 mutations. The isoquinolin-1(2H)-one
scaffold is a key structural motif in several potent PARP inhibitors. 5-Bromoisoquinolin-1(2H)-
one has been identified as a potent inhibitor of PARP activity in vitro, highlighting its potential
as a lead compound or a key intermediate in the development of new PARP inhibitors[4].

The synthesis of more complex PARP inhibitors can be envisioned starting from 5-
bromoisoquinolin-1(2H)-one, utilizing the cross-coupling reactions described above to
introduce functionalities that enhance binding to the PARP enzyme.

Hypothetical Synthetic Pathway to a PARP Inhibitor

The following workflow illustrates a hypothetical pathway for the synthesis of a PARP inhibitor
incorporating the 5-substituted isoquinolin-1(2H)-one core. This pathway demonstrates the
strategic use of 5-bromoisoquinolin-1(2H)-one as a starting material.

Starting Material Step 1: C-C Coupling Intermediate Step 2: Functionalization Final Product
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Caption: Hypothetical synthesis of a PARP inhibitor.

Conclusion

5-Bromoisoquinolin-1(2H)-one is a valuable and versatile building block in organic synthesis.
Its straightforward preparation and the reactivity of the C-Br bond make it an ideal starting

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b066419?utm_src=pdf-body-img
https://www.benchchem.com/product/b066419?utm_src=pdf-body
https://www.benchchem.com/product/b066419?utm_src=pdf-body
https://www.benchchem.com/product/b066419?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/9681138/
https://www.benchchem.com/product/b066419?utm_src=pdf-body
https://www.benchchem.com/product/b066419?utm_src=pdf-body
https://www.benchchem.com/product/b066419?utm_src=pdf-body
https://www.benchchem.com/product/b066419?utm_src=pdf-body-img
https://www.benchchem.com/product/b066419?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

material for the synthesis of a diverse range of 5-substituted isoquinolin-1(2H)-one derivatives
through robust and high-yielding cross-coupling reactions. The demonstrated potency of 5-
bromoisoquinolin-1(2H)-one as a PARP inhibitor underscores the importance of this scaffold
in medicinal chemistry and drug discovery. The methodologies and data presented in this guide
are intended to facilitate the work of researchers in harnessing the synthetic potential of this
key intermediate for the development of novel and impactful molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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